![molecular formula C15H17ClN4S B2887844 4-Chloro-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline CAS No. 477866-28-7](/img/structure/B2887844.png)
4-Chloro-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline
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Overview
Description
The compound “4-Chloro-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline” is a complex organic molecule. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms, and an aniline group, which is a phenyl group attached to an amino group . The presence of these functional groups suggests that this compound may have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazine ring and the aniline group would likely have a significant impact on the compound’s structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. The triazine ring and the aniline group could potentially participate in a variety of chemical reactions .Scientific Research Applications
Anticancer Research
This compound has shown potential in anticancer research due to its structural similarity to pyrrolo[2,3-d]pyrimidine derivatives, which have been studied for their anticancer properties . The presence of chlorine atoms and the propylsulfanyl group may contribute to its activity against cancer cell lines, making it a candidate for further investigation in drug development.
Synthetic Methodology for Heterocycles
The compound’s structure is conducive to the synthesis of related heterocycles, which are valuable in pharmaceutical research . Its vinyl aniline segment could be used as a building block for synthesizing four-membered to seven-membered heterocycles, many of which exhibit unique biological activities.
Molecular Docking Studies
Molecular docking studies can be performed with this compound to predict its binding affinities to various proteins and enzymes. This is crucial in understanding its potential as a therapeutic agent and in designing drugs with improved efficacy .
Gene Expression Modulation
Research into the compound’s ability to modulate gene expression could provide insights into its therapeutic potential. It may influence the expression of genes involved in cell cycle regulation and apoptosis, which are key processes in cancer development .
Apoptosis Induction
The compound could be studied for its ability to induce apoptosis in cancer cells. This programmed cell death is a desirable outcome in cancer treatment, and compounds that can trigger apoptosis are sought after in drug discovery .
Cell Cycle Arrest
Investigating the compound’s impact on the cell cycle could reveal its potential to halt the proliferation of cancer cells. Compounds that can cause cell cycle arrest at specific phases can be used to prevent the growth and spread of tumors .
Development of Diagnostic Agents
Due to its unique structure, the compound could be tagged with radioactive isotopes or fluorescent markers and used in the development of diagnostic agents for imaging and detecting diseases .
Study of Tautomerism
The compound’s potential for exhibiting different tautomeric forms makes it an interesting subject for chemical research. Studying its tautomerism can provide valuable information on its chemical behavior and stability .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-N-[(E)-2-(6-methyl-3-propylsulfanyl-1,2,4-triazin-5-yl)ethenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4S/c1-3-10-21-15-18-14(11(2)19-20-15)8-9-17-13-6-4-12(16)5-7-13/h4-9,17H,3,10H2,1-2H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZOJPYSFJFREV-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(N=N1)C)C=CNC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC(=C(N=N1)C)/C=C/NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline |
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